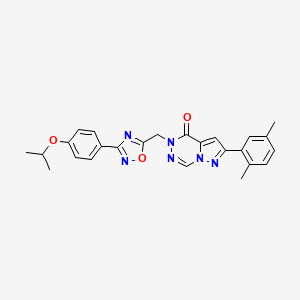

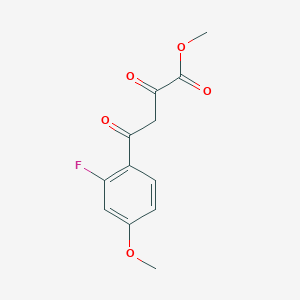

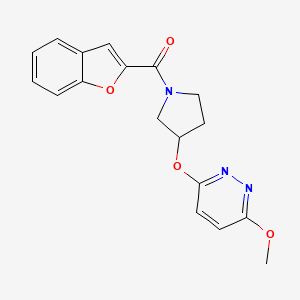

![molecular formula C19H17N3O2 B2606345 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-22-6](/img/structure/B2606345.png)

3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a type of pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the fusion of pyridine systems . The hydroxy group as the keto tautomer shows the use of ester groups during the formation of the pyridine ring that finally ends as a pyridone .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized under different conditions . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Potential Therapeutic Applications

This compound has been identified as a core structure in the synthesis of various derivatives with potential therapeutic applications . The pyrazolopyridine scaffold is a common feature in molecules with significant biological activity, including kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases.

Agricultural Chemistry: Pest Control Agents

In agriculture, derivatives of this compound could be explored for their potential use as pest control agents. The structural complexity and the presence of multiple functional groups allow for the synthesis of targeted molecules that can interact with specific biological pathways in pests .

Materials Science: Organic Electronic Materials

The compound’s extended conjugated system and potential for electron-rich properties make it a candidate for the development of organic electronic materials. These materials are used in the creation of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Science: Pollutant Degradation

Research into the environmental applications of this compound could lead to the development of new methods for pollutant degradation. Its chemical structure may allow it to interact with and break down harmful environmental pollutants, aiding in bioremediation efforts .

Analytical Chemistry: Fluorescent Probes

The fluorescent properties of pyrazolopyridine derivatives make them suitable for use as fluorescent probes in analytical chemistry. These compounds can be used to detect and measure the presence of other substances based on their fluorescence under specific conditions .

Advanced Battery Science: Electrolyte Components

Compounds like 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may find applications in advanced battery science as components of electrolytes. Their stability and potential for charge transport could improve the efficiency of batteries .

Mecanismo De Acción

The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring that usually is an α,β-unsaturated ketone, or a 1,3-dicarbonyl compound .

Direcciones Futuras

The future directions for the study of pyrazolo[3,4-b]pyridine derivatives could involve improving the processes and developing new synthesis processes . There is also potential for further exploration of these compounds in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(24)14-10-15(11-6-7-11)20-18-16(14)17(12-8-9-12)21-22(18)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBRZLWPLOUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=CC=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

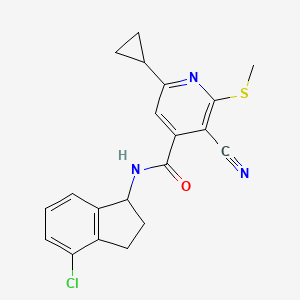

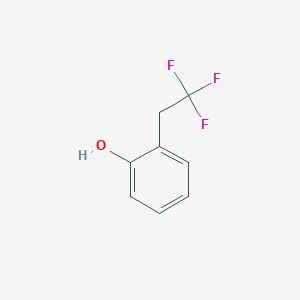

![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)

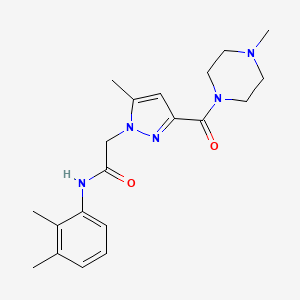

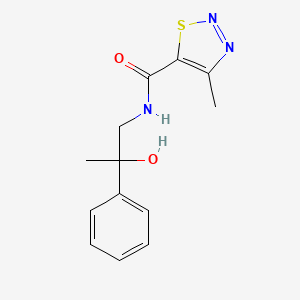

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)

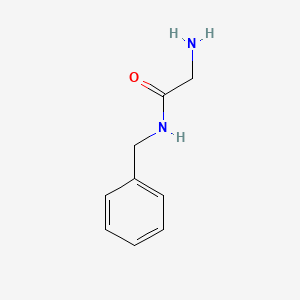

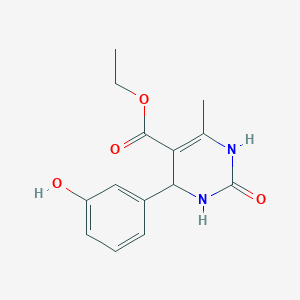

![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)